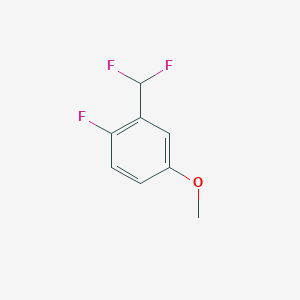

2-(Difluoromethyl)-1-fluoro-4-methoxybenzene

Description

Properties

Molecular Formula |

C8H7F3O |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

2-(difluoromethyl)-1-fluoro-4-methoxybenzene |

InChI |

InChI=1S/C8H7F3O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 |

InChI Key |

SLYIEKPCSMKFDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aromatic compounds using difluoromethylating reagents such as difluoromethyl sulfone or difluoromethyl zinc bromide . The reaction conditions often include the use of a base, such as potassium tert-butoxide, and a solvent like dimethylformamide (DMF) at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-1-fluoro-4-methoxybenzene may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Oxidation Reactions: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids under specific conditions.

Reduction Reactions: The aromatic ring can be reduced to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

2-(Difluoromethyl)-1-fluoro-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1-fluoro-4-methoxybenzene involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group acts as a hydrogen bond donor, while the fluoro and methoxy groups contribute to the compound’s lipophilicity and electronic properties . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s activity and physicochemical properties are influenced by substituent positions and types. Key comparisons include:

Key Observations:

Pharmacokinetic Enhancements

Fluorine’s inductive effects reduce basicity of adjacent amines and block metabolic oxidation sites, extending half-life . For example, replacing a hydrogen with fluorine in analogous compounds increases bioavailability by up to 50% .

Agrochemical Potential

The European Patent Application (2023) lists multiple difluoromethyl-containing fungicides, underscoring the group’s role in enhancing binding affinity and resistance management . The target compound’s methoxy group may offer a tunable site for further functionalization to optimize activity.

Challenges and Opportunities

- Steric Effects: The difluoromethyl group’s bulkiness may hinder binding in some targets, necessitating structural optimization.

- Synthetic Complexity: Regioselective introduction of fluorine and methoxy groups requires precise control to avoid byproducts .

Biological Activity

2-(Difluoromethyl)-1-fluoro-4-methoxybenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure is characterized by:

- A difluoromethyl group ()

- A fluoro substituent at the first position

- A methoxy group () at the para position relative to the difluoromethyl group.

This unique combination of functional groups contributes to its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against hepatocellular carcinoma (HCC) cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCCLM3 | 15.20 ± 2.41 | Apoptosis induction |

| HepG2 | 12.05 ± 0.82 | Cell cycle arrest |

These findings suggest that the compound may act through multiple pathways, including apoptosis and cell cycle modulation.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it showed promising inhibition rates against pyruvate carboxylase (PC), an enzyme critical for gluconeogenesis and anaplerosis in cancer cells.

| Enzyme | Inhibition Rate (%) |

|---|---|

| Pyruvate Carboxylase | 67.59 ± 2.26 |

| Lactate Dehydrogenase | 78.86 ± 1.35 |

These results indicate that this compound may disrupt metabolic pathways essential for tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds often correlates with their structural features. Modifications to the methoxy and difluoromethyl groups can significantly impact potency and selectivity.

- Methoxy Group Positioning : Shifting the methoxy group from para to ortho or meta positions resulted in decreased biological activity, highlighting its importance in maintaining optimal binding interactions.

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability, which can improve cellular uptake and retention.

- Comparative Analysis : Compounds with similar structures but different substituents were synthesized to evaluate their biological effects, revealing that the presence of both fluorine and methoxy groups is crucial for maintaining activity.

Study on Hepatocellular Carcinoma

In a systematic investigation involving various analogs of this compound, researchers found that modifications led to varying degrees of cytotoxicity against HCC cell lines. The most potent analogs retained the difluoromethyl and methoxy groups while altering other substituents.

Mechanistic Studies

Further mechanistic studies indicated that the compound's anticancer effects might be mediated through oxidative stress pathways, leading to increased reactive oxygen species (ROS) levels within cancer cells, ultimately triggering apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.